2,3,4-Tri-o-benzoylpentopyranosyl bromide

Description

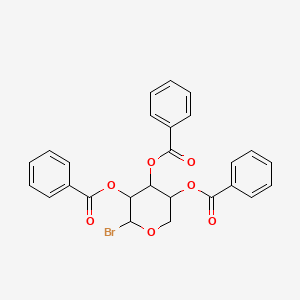

2,3,4-Tri-o-benzoylpentopyranosyl bromide is an organic compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar, where three hydroxyl groups are replaced by benzoyl groups, and one hydroxyl group is substituted with a bromine atom.

Properties

CAS No. |

13035-44-4 |

|---|---|

Molecular Formula |

C26H21BrO7 |

Molecular Weight |

525.3 g/mol |

IUPAC Name |

(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate |

InChI |

InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |

InChI Key |

WZNBMSMEBBTFBW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of hydroxyl groups on a pentopyranose molecule followed by bromination. One common method includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 of the pentopyranose are protected using benzoyl chloride in the presence of a base such as pyridine.

Chemical Reactions Analysis

2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as thiols, amines, or alcohols under appropriate conditions. For example, reaction with a thiol in the presence of a base can yield a thioglycoside.

Reduction Reactions: The benzoyl protecting groups can be removed by reduction using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the oxidizing agent used.

Scientific Research Applications

2,3,4-Tri-o-benzoylpentopyranosyl bromide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides. Its reactivity makes it a valuable tool for studying carbohydrate chemistry.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

Mechanism of Action

The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its reactivity as a glycosyl donor. The bromine atom acts as a leaving group, allowing the compound to participate in glycosylation reactions. These reactions typically involve the formation of a glycosidic bond between the pentopyranosyl moiety and a nucleophile, such as an alcohol or amine. The benzoyl protecting groups help to control the reactivity and selectivity of the glycosylation process .

Comparison with Similar Compounds

2,3,4-Tri-o-benzoylpentopyranosyl bromide can be compared with other glycosyl donors, such as:

2,3,4-Tri-o-acetylpentopyranosyl bromide: Similar to the benzoyl derivative, but with acetyl protecting groups. It is generally more reactive due to the less bulky acetyl groups.

2,3,4-Tri-o-benzoylpentopyranosyl chloride: A chloride analogue that is less reactive than the bromide derivative but can be used in similar glycosylation reactions.

2,3,4-Tri-o-benzoylpentopyranosyl fluoride: A fluoride analogue that is more stable and less reactive, often used in selective glycosylation reactions.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.